molecular formula C5H10ClN3OS B6247827 1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride CAS No. 2408962-77-4

1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

Cat. No.: B6247827
CAS No.: 2408962-77-4
M. Wt: 195.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3OS·HCl and a molecular weight of 195.67 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The methoxymethyl group attached to the thiadiazole ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with formaldehyde and hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

2408962-77-4

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.